1-Cyclopropylpropan-2-ol

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

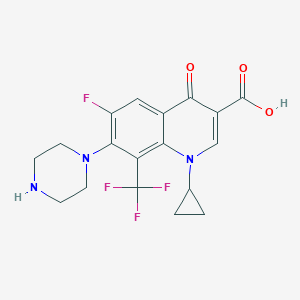

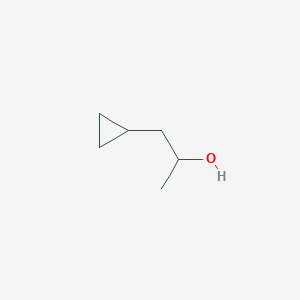

1-Cyclopropylpropan-2-ol is an organic compound with the CAS Number: 18729-47-0. It has a molecular weight of 100.16 . The compound is a pale-yellow to yellow-brown liquid .

Molecular Structure Analysis

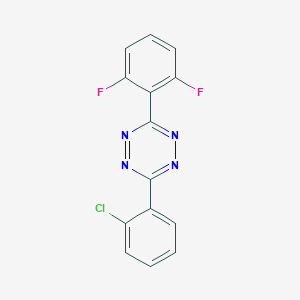

The InChI code for 1-Cyclopropylpropan-2-ol is1S/C6H12O/c1-5(7)4-6-2-3-6/h5-7H,2-4H2,1H3 . This indicates that the molecule consists of a cyclopropyl group attached to the second carbon of a propanol group. Physical And Chemical Properties Analysis

1-Cyclopropylpropan-2-ol is a pale-yellow to yellow-brown liquid . It has a molecular weight of 100.16 . The compound is stored at a temperature of 2-8°C .Aplicaciones Científicas De Investigación

Synthesis and Biological Evaluation

- A novel series of derivatives synthesized from 1-aryl-1,3-diazidopropan-2-ol derivatives showed high antifungal activity against Candida spp. strains. One derivative exhibited outstanding selectivity against Candida albicans and Candida krusei with minimal inhibitory concentrations significantly lower than those of Itraconazole and Fluconazole, indicating potential applications in developing antifungal agents (Zambrano-Huerta et al., 2019).

Synthetic Methodologies and Catalysis

Ytterbium(III) triflate-catalyzed ring opening of substituted 1-cyclopropyl-2-propyn-1-ols with sulfonamides provided an efficient synthetic route to conjugated enynes. This process was operationally straightforward, achieving moderate to good yields and regioselective outcomes under mild conditions, showcasing a method for constructing complex molecular frameworks (Rao et al., 2009).

A triflic acid-catalyzed ring-opening reaction of a variety of 1-cyclopropyl-2-propyn-1-ols with alcohols was reported to efficiently produce conjugated enynes. The reaction displayed complete regioselectivity and good to excellent yields under mild conditions, highlighting its utility in synthetic chemistry (Mothe & Chan, 2009).

Chemical Reaction Mechanisms

- The reaction mechanism of 1,3-dihalopropan-2-ones with hydrogen sulfide was studied, revealing a direct nucleophilic attack on the carbonyl group by hydrogen sulfide as the preferred pathway. This study provided insights into the mechanism of formation of geminal hydroxy thiols, offering a deeper understanding of the reactivity of related cyclopropyl compounds (Shagun et al., 2008).

Safety and Hazards

The compound is flammable, as indicated by the flame pictogram . The hazard statements include H225, which signifies that it’s a highly flammable liquid and vapor . Precautionary statements include P210 (Keep away from heat/sparks/open flames/hot surfaces), P273 (Avoid release to the environment), P243 (Take precautionary measures against static discharge), and P403 (Store in a well-ventilated place) .

Propiedades

IUPAC Name |

1-cyclopropylpropan-2-ol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H12O/c1-5(7)4-6-2-3-6/h5-7H,2-4H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KNQQUHYWTTUEQJ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CC1CC1)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H12O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

100.16 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-Cyclopropylpropan-2-ol | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)-2,2,2-trifluoroethanone](/img/structure/B169526.png)

![[2-(5-Bromo-1H-indol-3-yl)-ethyl]-carbamic acid tert-butyl ester](/img/structure/B169548.png)